REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]1[S:7][C:6]([NH2:8])=[N:5][CH:4]=1.[CH3:9][C:10]([Si:13](Cl)([CH3:15])[CH3:14])([CH3:12])[CH3:11].N1C=CN=C1>CN(C=O)C.CCOCC.O>[Si:13]([O:1][CH2:2][C:3]1[S:7][C:6]([NH2:8])=[N:5][CH:4]=1)([C:10]([CH3:12])([CH3:11])[CH3:9])([CH3:15])[CH3:14]
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Name
|
|
Quantity
|
0.787 g
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Type
|
reactant
|
Smiles
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OCC1=CN=C(S1)N
|
Name
|
|
Quantity
|
1.003 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C)[Si](C)(C)Cl
|
Name
|
|
Quantity
|
0.49 g
|
Type
|
reactant
|
Smiles
|
N1C=NC=C1
|
Name
|
|
Quantity
|
15 mL
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Type
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solvent
|
Smiles
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CN(C)C=O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
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Details
|
The organic layer is washed with water (3×)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4 and condensed
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Type
|
CUSTOM
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Details
|
The crude material is purified
|
Type
|
WASH
|
Details
|
eluting with 1:1 petrol
|
Name
|
|
Type
|
product
|
Smiles
|
[Si](C)(C)(C(C)(C)C)OCC1=CN=C(S1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.656 g | |
YIELD: PERCENTYIELD | 44% | |
YIELD: CALCULATEDPERCENTYIELD | 44.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |